1-(2-Bromophenylsulfonyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(2-Bromophenylsulfonyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl moiety, which is further connected to a dimethyl-substituted pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenylsulfonyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Bromophenyl Sulfonyl Chloride: The starting material, 2-bromobenzenesulfonyl chloride, is prepared by reacting 2-bromobenzenesulfonic acid with thionyl chloride.
Coupling with Pyrazole: The bromophenyl sulfonyl chloride is then reacted with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. This reaction forms the desired product, this compound.
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenylsulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfoxides or reduction to form sulfides.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the sulfonyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the sulfonyl group.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfides: From oxidation and reduction reactions.
Substituted Pyrazoles: From nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Bromophenylsulfonyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenylsulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group can also participate in various binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Bromophenyl)sulfonyl)-2-piperidinecarboxylic acid
- 1-((2-Bromophenyl)sulfonyl)-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole
Uniqueness
1-(2-Bromophenylsulfonyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of both bromophenyl and sulfonyl groups also provides a versatile platform for further chemical modifications.
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-8-7-9(2)14(13-8)17(15,16)11-6-4-3-5-10(11)12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXKALHPMLHRGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=CC=C2Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650032 |
Source
|
Record name | 1-(2-Bromobenzene-1-sulfonyl)-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-77-3 |
Source
|
Record name | 1-[(2-Bromophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957120-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromobenzene-1-sulfonyl)-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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